2-クロロイソニコチンアミド

概要

説明

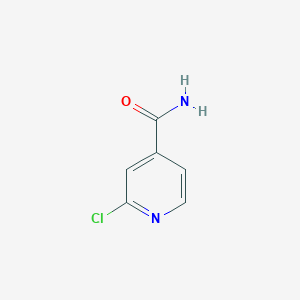

2-Chloroisonicotinamide is an organic compound with the chemical formula C6H5ClN2O It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring

科学的研究の応用

2-Chloroisonicotinamide has been extensively studied for its applications in:

Plant Immunity: It acts as a systemic acquired resistance (SAR) inducer, enhancing disease resistance in plants like tobacco and rice.

Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.

Biology and Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloroisonicotinamide can be synthesized through several methods. One common approach involves the chlorination of isonicotinamide using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-chloroisonicotinamide may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-Chloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

- Substitution reactions yield various substituted derivatives.

- Oxidation can produce carboxylic acids or other oxidized forms.

- Reduction typically results in the formation of amines or alcohols.

作用機序

The mechanism by which 2-chloroisonicotinamide exerts its effects involves the activation of specific signaling pathways. In plants, it triggers systemic acquired resistance by activating pathways downstream of salicylic acid accumulation . This leads to the expression of pathogenesis-related genes and enhanced resistance to pathogens.

類似化合物との比較

2,6-Dichloroisonicotinic Acid: Another derivative with similar SAR-inducing properties.

Benzo(1,2,3)thiadiazole-7-carbothioic Acid S-Methyl Ester: Known for its role in plant immunity.

Uniqueness: 2-Chloroisonicotinamide is unique due to its specific substitution pattern and its ability to induce resistance without the accumulation of salicylic acid, distinguishing it from other SAR inducers .

生物活性

2-Chloroisonicotinamide (C6H5ClN2O) is a chlorinated derivative of isonicotinamide, which has garnered attention in various biological and chemical applications. This article synthesizes current knowledge regarding its biological activity, including enzymatic interactions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

2-Chloroisonicotinamide features a chlorine atom substituted at the second position of the isonicotinamide structure. This modification influences its reactivity and biological interactions. The molecular formula is C6H6ClN2O, with significant implications for its pharmacological profile.

Enzymatic Activity

Recent studies have highlighted the role of 2-chloroisonicotinamide as a substrate for various enzymes. One notable investigation involved the engineering of amidase from Pantoea sp., which demonstrated that the catalytic efficiency for 2-chloroisonicotinamide was significantly enhanced through specific mutations in the enzyme structure. The G175A/A305T mutant exhibited a catalytic activity that was 3.7 times greater than that of the wild-type amidase, achieving a maximum production of 1,220 mM of 2-chloronicotinic acid with a conversion rate of 94% .

Table 1: Enzymatic Activity Comparison

| Enzyme Variant | Specific Activity (U/mg) | K_m (mM) | k_cat (min^{-1}) |

|---|---|---|---|

| Wild-type Amidase | 16.4 | 45.8 | - |

| G175A | 53.4 | 45.8 | 2,790 |

| A305T | 26.4 | 16.7 | - |

| S309Y | 27.9 | 18.2 | - |

| G175A/A305T | 60.9 | - | - |

Antimicrobial Activity

The antimicrobial properties of 2-chloroisonicotinamide have been explored in various studies, particularly against bacterial and fungal strains. A study utilizing the disc diffusion method indicated that this compound demonstrated significant antimicrobial activity at varying concentrations, suggesting its potential as a therapeutic agent against infections .

Therapeutic Applications

The biological activity of 2-chloroisonicotinamide extends to potential therapeutic applications, particularly in the field of cancer research and as a biocatalyst in organic synthesis. Its derivatives have been investigated for their ability to inhibit specific pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

In vitro studies have shown that compounds derived from 2-chloroisonicotinamide exhibit cytotoxic effects on cancer cell lines, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests a promising avenue for future drug development aimed at targeting resistant cancer phenotypes.

特性

IUPAC Name |

2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMJOLRJLACBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384134 | |

| Record name | 2-Chloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-84-5 | |

| Record name | 2-Chloroisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroisonicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6MVJ56LTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-chloroisonicotinamide derivatives interact with plants to induce disease resistance?

A1: Unlike traditional fungicides that directly target pathogens, 2-chloroisonicotinamides like N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-phenylsulfonyl-2-chloroisonicotinamide (NPSI) activate the plant's own defense mechanisms. [, , , , ] These compounds trigger Systemic Acquired Resistance (SAR), a potent innate immunity system in plants, leading to broad-spectrum disease resistance. [, ] While the exact interaction mechanism remains unclear, research suggests that NCI acts independently of ethylene and jasmonic acid, stimulating the pathway between salicylic acid (SA) accumulation and NPR1, a key regulator of SAR. [] Notably, NCI induces SAR without increasing SA levels, unlike many other SAR activators. [, ]

Q2: What are some of the observed effects of 2-chloroisonicotinamides on plant physiology related to disease resistance?

A2: Treatment with NCI has been shown to enhance several defense-related responses in rice plants:

- Increased enzyme activity: NCI application leads to increased activity of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and peroxidase upon P. oryzae inoculation. [, ] These enzymes play crucial roles in plant defense by producing antimicrobial compounds and strengthening cell walls.

- Enhanced lignification: NCI-treated rice plants exhibited a higher degree of cell wall lignification compared to untreated plants. [] Lignin deposition strengthens cell walls, creating a physical barrier against pathogen invasion.

- Augmented PAL activity: In cultured rice cells, NCI pretreatment amplified the BFHC (Blast-Fungus Hyphal Component)-induced increase in PAL activity. [] This suggests NCI primes the plant cells for a faster and stronger defense response upon pathogen detection.

Q3: Are there any known structural activity relationships for 2-chloroisonicotinamides concerning their ability to induce disease resistance?

A3: While detailed SAR studies are limited, research indicates that the substituent at the N position of the 2-chloroisonicotinamide core significantly impacts the activity. [] Among various derivatives tested, N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI), and N-propargyl-2-chloroisonicotinamide exhibited higher anti-blast activity compared to others, with NCI emerging as the most promising candidate. [] This suggests that specific structural features at this position are crucial for the compound's interaction with plant targets and subsequent activation of defense responses.

Q4: What are the potential benefits of using plant activators like 2-chloroisonicotinamides for disease control compared to traditional fungicides?

A4: Plant activators offer several potential advantages over conventional fungicides:

- Broad-spectrum resistance: By triggering the plant's innate immune system, they can provide resistance against a wider range of pathogens compared to fungicides with single-target modes of action. [, ]

- Lower resistance development risk: Pathogens are less likely to develop resistance against plant activators as these compounds do not directly target the pathogen itself. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。